4,5-Dichloro-2-ethoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-ethoxybenzonitrile is an organic compound with the molecular formula C9H7Cl2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 4 and 5 positions and an ethoxy group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-ethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4,5-dichloro-2-nitrobenzonitrile with ethanol in the presence of a base, such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 4,5-dichlorobenzonitrile followed by ethoxylation. The process requires careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-2-ethoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or aldehydes.
Reduction: Formation of benzylamines.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-ethoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-ethoxybenzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the target organism or system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichlorophthalonitrile: Similar structure but with a phthalonitrile core.
4,5-Dichloro-2-nitrobenzonitrile: Precursor in the synthesis of 4,5-Dichloro-2-ethoxybenzonitrile.
4,5-Dichloro-2-methoxybenzonitrile: Similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C9H7Cl2NO |
---|---|
Molekulargewicht |
216.06 g/mol |
IUPAC-Name |
4,5-dichloro-2-ethoxybenzonitrile |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-4H,2H2,1H3 |
InChI-Schlüssel |
JBSSRTFVXGTLFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.